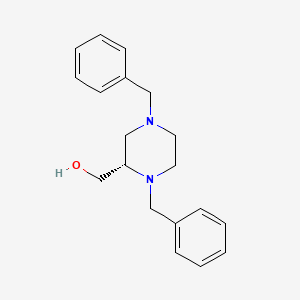
(S)-(1,4-Dibenzylpiperazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1,4-Dibenzylpiperazin-2-yl)methanol (DBPM) is a chemical compound derived from piperazine that has become increasingly popular in recent years due to its wide range of applications in the scientific and medical fields. DBPM is a versatile compound that is used in the synthesis of many other compounds and has a wide range of biochemical and physiological effects on the body.
Applications De Recherche Scientifique
(S)-(1,4-Dibenzylpiperazin-2-yl)methanol has a wide range of applications in scientific research. It is used as a tool in the synthesis of many other compounds, and has been used in the development of drugs and other compounds used in the treatment of diseases and conditions. It has also been used in the study of enzyme activity and protein-protein interactions, and has been used to study the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of (S)-(1,4-Dibenzylpiperazin-2-yl)methanol is not fully understood. However, it is believed to interact with enzymes and other proteins in the body to produce its biochemical and physiological effects. It is believed to interact with enzymes to alter their activity and to interact with other proteins to alter their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to affect the activity of enzymes, to alter the structure and function of proteins, to affect the activity of hormones, and to affect the metabolism of drugs. It has also been shown to have an effect on the body’s immune system, to affect the body’s response to stress, and to affect the body’s response to inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (S)-(1,4-Dibenzylpiperazin-2-yl)methanol in lab experiments has several advantages. It is a relatively inexpensive compound to purchase, it is easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound and must be stored and handled carefully, and it is not suitable for use in clinical trials.
Orientations Futures
The potential future directions for the use of (S)-(1,4-Dibenzylpiperazin-2-yl)methanol are numerous. It could be used in the development of drugs and other compounds used in the treatment of diseases and conditions, it could be used to study the effects of drugs on the body, and it could be used to study the effects of environmental toxins on the body. It could also be used to study the effects of hormones on the body, and it could be used to study the effects of inflammation on the body. Additionally, it could be used to study the effects of aging on the body, and it could be used to study the effects of stress on the body.
Méthodes De Synthèse
The synthesis of (S)-(1,4-Dibenzylpiperazin-2-yl)methanol is relatively straightforward and involves the use of a two-step process. The first step involves the reaction of 1,4-dibenzylpiperazine with 2-chloromethylpyridine in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound product. The second step involves the removal of the chloride group from the this compound molecule by the use of a reducing agent such as sodium borohydride.
Propriétés
IUPAC Name |
[(2S)-1,4-dibenzylpiperazin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPGWGAPDMYFM-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6318471.png)













